Ethyl (methyloxy)(4-methyl-1,3-thiazol-2-yl)acetate

Description

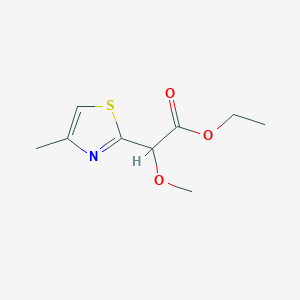

Ethyl (methyloxy)(4-methyl-1,3-thiazol-2-yl)acetate (CAS: 51221-43-3) is a thiazole-derived ester with the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.25 g/mol . Its structure consists of a thiazole ring substituted with a methyl group at the 4-position and an ethyl acetate moiety at the 2-position. The acetate’s α-carbon is further substituted with a methoxy group, resulting in a geminal arrangement of substituents (methoxy and thiazolyl groups) . This compound is primarily used as a synthetic intermediate in pharmaceuticals, particularly in the development of cephalosporin antibiotics and antiviral agents .

Properties

Molecular Formula |

C9H13NO3S |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

ethyl 2-methoxy-2-(4-methyl-1,3-thiazol-2-yl)acetate |

InChI |

InChI=1S/C9H13NO3S/c1-4-13-9(11)7(12-3)8-10-6(2)5-14-8/h5,7H,4H2,1-3H3 |

InChI Key |

COCADRPTKJIXMN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=NC(=CS1)C)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl (methyloxy)(4-methyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 4-methyl-1,3-thiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Ethyl (methyloxy)(4-methyl-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidine derivatives.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro compounds.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

Ethyl (methyloxy)(4-methyl-1,3-thiazol-2-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

Medicine: Thiazole derivatives, including this compound, are investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.

Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of ethyl (methyloxy)(4-methyl-1,3-thiazol-2-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. The compound’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to form covalent bonds with biological molecules, altering their function .

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of ethyl (methyloxy)(4-methyl-1,3-thiazol-2-yl)acetate lies in its substitution pattern. Below is a comparative analysis with analogous thiazole-acetate derivatives:

Key Observations :

- The methoxy group on the α-carbon increases solubility in polar solvents relative to bulkier substituents (e.g., phenyl) .

- Compounds with oxo or imino groups (e.g., ) exhibit higher reactivity, which may correlate with broader biological activity .

Physicochemical Properties

| Property | This compound | Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate | Ethyl 2-methoxyimino-2-(2-amino-thiazol-4-yl)acetate |

|---|---|---|---|

| LogP | 1.5 | 2.8 | 0.9 |

| Hydrogen Bond Acceptors | 4 | 3 | 5 |

| Rotatable Bonds | 4 | 5 | 3 |

| Topological Polar Surface Area (Ų) | 67.4 | 55.1 | 89.2 |

Insights :

- Lower LogP of the target compound compared to phenyl-substituted analogs suggests better aqueous solubility, advantageous for drug formulation .

Biological Activity

Ethyl (methyloxy)(4-methyl-1,3-thiazol-2-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:

This structure features an ethyl group and a methoxy group attached to a 4-methyl-1,3-thiazole moiety, enhancing its lipophilicity and potentially influencing its biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives, including those similar to this compound. Key findings include:

- Inhibition of Cancer Cell Proliferation : Compounds with thiazole rings have shown significant antiproliferative activity against various cancer cell lines. For instance, a related thiazole compound demonstrated an IC50 of 5.73 µM against MCF-7 breast cancer cells, indicating strong potential for therapeutic application in breast cancer treatment .

- Mechanism of Action : The mechanism involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. The compound exhibited an IC50 of 0.093 µM against VEGFR-2, suggesting it may induce apoptosis and cell cycle arrest in cancer cells .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4 | MCF-7 | 5.73 | VEGFR-2 inhibition |

| 4 | MDA-MB-231 | 12.15 | Apoptosis induction |

| 35a | Various Cancer Cells | 1.61 | Cytotoxic activity |

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. This compound may share similar mechanisms with other thiazole compounds that exhibit significant anticonvulsant effects.

- Efficacy in Animal Models : Some thiazole-based compounds demonstrated effective protection in seizure models with median effective doses significantly lower than standard treatments such as ethosuximide . This suggests that modifications to the thiazole structure can enhance anticonvulsant efficacy.

Structure–Activity Relationship (SAR)

The biological activities of thiazole derivatives are often influenced by their structural components. SAR studies indicate that:

- Substituents on the Thiazole Ring : Electron-withdrawing groups enhance anticancer activity, while specific substitutions can optimize anticonvulsant effects .

- Methoxy Group Contribution : The presence of methoxy groups has been linked to increased lipophilicity and improved cellular uptake, which may enhance overall bioactivity.

Case Studies

Several case studies have illustrated the practical applications and effectiveness of thiazole derivatives in clinical settings:

- Breast Cancer Treatment : A study involving a series of thiazole derivatives showed promising results in inhibiting tumor growth in MCF-7 xenograft models, reinforcing the potential for these compounds in cancer therapy .

- Neurological Disorders : Research on thiazole derivatives indicated their potential as novel agents for treating epilepsy, with significant protective effects observed in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.